

Identification and characterization of ethyl 5-methylthiazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-methylthiazole-4-carboxylate

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An In-depth Technical Guide to **Ethyl 5-Methylthiazole-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding **ethyl 5-methylthiazole-4-carboxylate** is limited in publicly available scientific literature. Much of the available data pertains to its isomer, ethyl 4-methylthiazole-5-carboxylate, and related derivatives. This guide compiles the available information on **ethyl 5-methylthiazole-4-carboxylate** and draws comparisons with its better-characterized isomer where relevant.

Introduction

Ethyl 5-methylthiazole-4-carboxylate is a heterocyclic organic compound with the chemical formula $C_7H_9NO_2S$. As a thiazole derivative, it belongs to a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Thiazole rings are key structural motifs in a variety of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. This document provides a comprehensive overview of the identification, characterization, and potential applications of **ethyl 5-methylthiazole-4-carboxylate**, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The physicochemical properties of **ethyl 5-methylthiazole-4-carboxylate** are summarized in the table below. For comparative purposes, the properties of its isomer, ethyl 4-methylthiazole-5-carboxylate, are also included where available.

| Property | Ethyl 5-methylthiazole-4-carboxylate | Ethyl 4-methylthiazole-5-carboxylate (Isomer) |
|-------------------|---|---|
| CAS Number | 61323-26-0 | 20582-55-2 |
| Molecular Formula | C ₇ H ₉ NO ₂ S | C ₇ H ₉ NO ₂ S |
| Molecular Weight | 171.22 g/mol | 171.22 g/mol |
| Melting Point | 90-91 °C[1] | 28 °C[2] |
| Boiling Point | 239 °C[1] | 233 °C[2] |
| Density | 1.198 g/cm ³ [1] | 1.198 g/cm ³ (Predicted)[2] |
| Appearance | White to light yellow crystal powder | White to almost white powder or lump |

Synthesis and Characterization

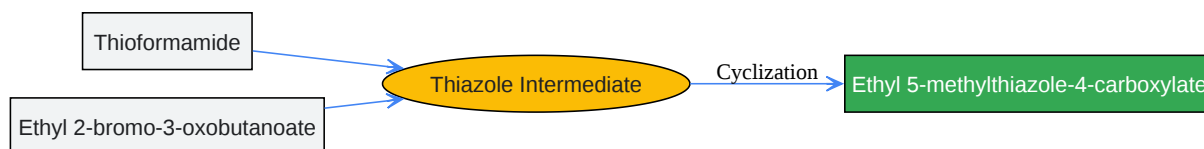
While a specific, detailed experimental protocol for the synthesis of **ethyl 5-methylthiazole-4-carboxylate** is not readily available in the searched literature, the synthesis of the isomeric ethyl 4-methylthiazole-5-carboxylate is well-documented and can provide insights into potential synthetic routes.

General Synthesis Approach (Hantzsch Thiazole Synthesis)

A common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis. This typically involves the reaction of an α -haloketone or α -halo- β -ketoester with a thioamide. For the synthesis of the isomeric ethyl 4-methylthiazole-5-carboxylate, a common starting material is ethyl 2-chloroacetoacetate, which reacts with a thioamide.

A plausible synthetic pathway for **ethyl 5-methylthiazole-4-carboxylate** could involve the reaction of a suitable α -halocarbonyl compound with a thioamide that would lead to the desired

substitution pattern.



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Caption: A potential Hantzsch synthesis pathway for **ethyl 5-methylthiazole-4-carboxylate**.

Spectroscopic Characterization

Detailed spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **ethyl 5-methylthiazole-4-carboxylate** is not explicitly available in the reviewed literature. However, data for the related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, can serve as a reference for identifying characteristic peaks.

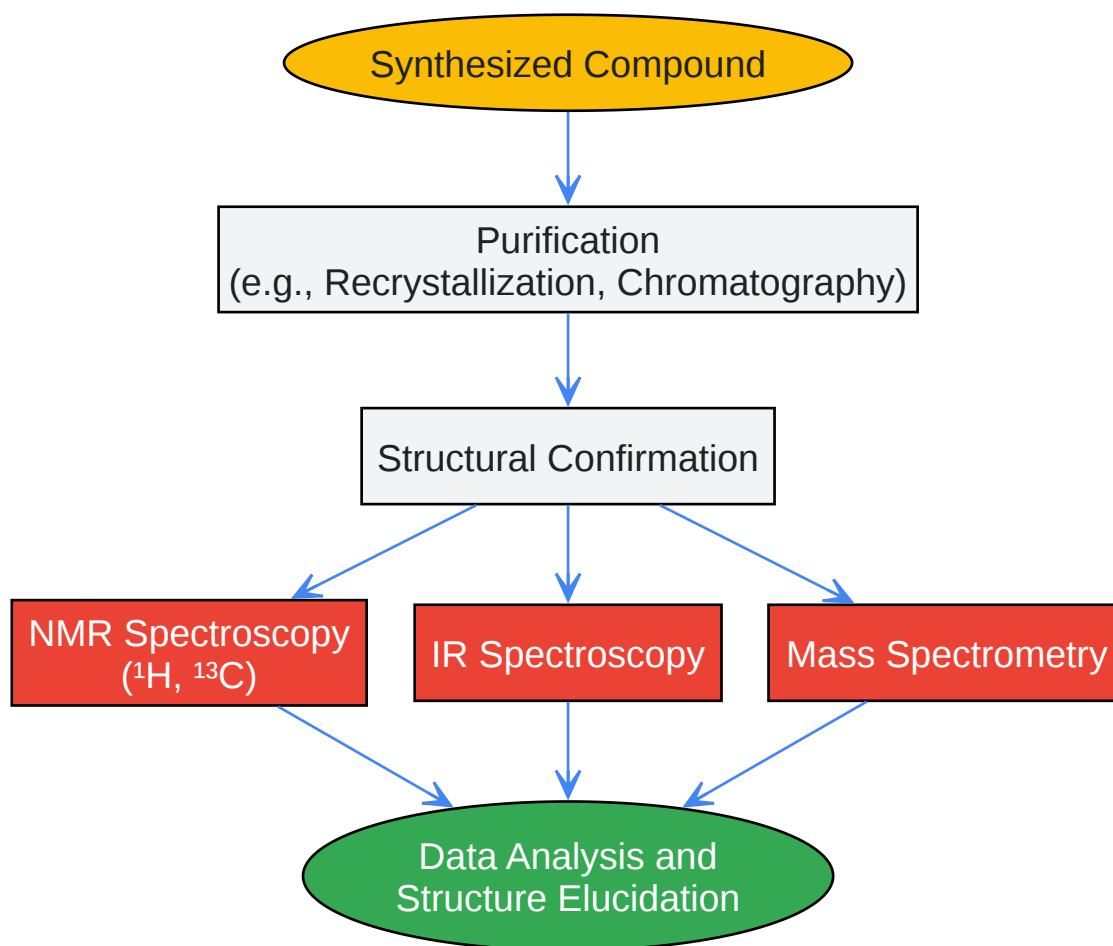
Table 2: Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate (for comparison) [3]

| Technique | Data |
|--|--|
| ^1H NMR (CDCl_3 , 400 MHz) | δ 1.19 (t, 3H, $J = 7.0$ Hz, OCH_2CH_3), 2.36 (s, 3H, thiazole-4- CH_3), 4.13 (q, 2H, $J = 7.0$ Hz, OCH_2CH_3), 7.69 (s, 2H, thiazole-2- NH_2) |
| ^{13}C NMR (CDCl_3 , 100 MHz) | δ 14.32 (thiazole-4- CH_3), 17.12 (OCH_2CH_3), 59.72 (OCH_2CH_3), 107.34 (thiazole-5-C), 159.34 (thiazole-4-C), 161.95 ($\text{C}=\text{O}$), 170.21 (thiazole-2-C) |
| Mass Spectrometry (MS) | m/z 187 ($\text{M}+\text{H}$) $^+$ |

Experimental Protocols

Due to the lack of specific experimental details for **ethyl 5-methylthiazole-4-carboxylate**, a general protocol for the characterization of a similar thiazole derivative is provided below.

General Characterization Workflow



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Caption: A general experimental workflow for the characterization of a synthesized thiazole derivative.

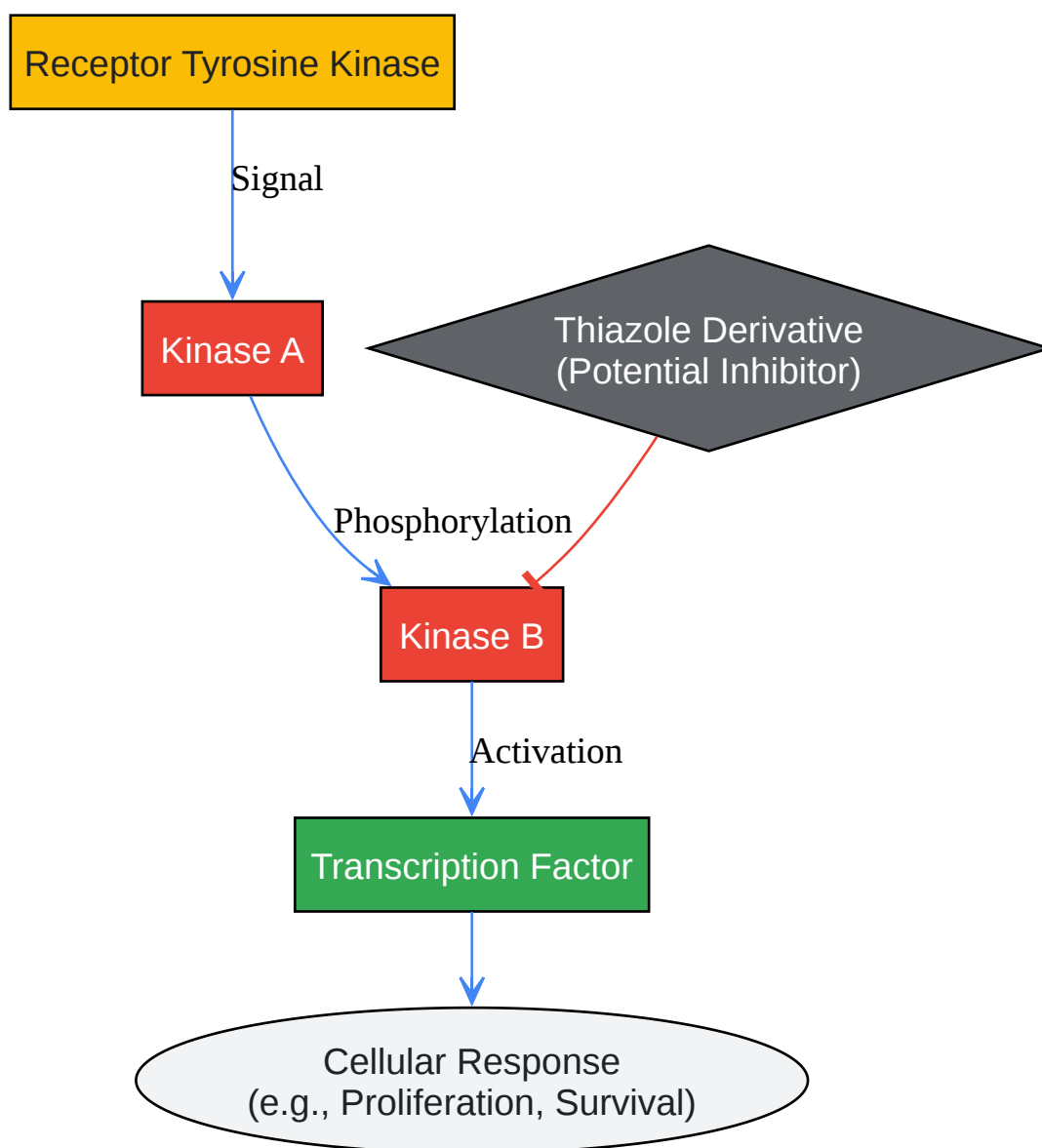
Applications in Drug Development

The thiazole moiety is a key component in numerous drugs with a wide range of therapeutic applications. While specific biological activities for **ethyl 5-methylthiazole-4-carboxylate** are not well-documented, its structural similarity to other biologically active thiazoles suggests potential applications in medicinal chemistry. Thiazole derivatives have been reported to exhibit various activities, including:

- **Antimicrobial Activity:** Many thiazole-containing compounds have demonstrated potent antibacterial and antifungal properties.
- **Anti-inflammatory Activity:** Thiazole derivatives have been investigated as inhibitors of inflammatory pathways.
- **Anticancer Activity:** The thiazole ring is a core structure in several anticancer drugs, acting through various mechanisms such as kinase inhibition.

Potential Signaling Pathway Involvement

Given the prevalence of thiazole derivatives as kinase inhibitors, a hypothetical signaling pathway where a derivative of **ethyl 5-methylthiazole-4-carboxylate** might act is depicted below. This is a generalized representation and would require experimental validation.



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Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a thiazole derivative.

Conclusion

Ethyl 5-methylthiazole-4-carboxylate is a thiazole derivative with potential applications in drug discovery and materials science. While detailed experimental data for this specific isomer is scarce, information from its closely related isomers provides a foundation for its synthesis and characterization. Further research is warranted to fully elucidate the chemical and biological properties of **ethyl 5-methylthiazole-4-carboxylate** and to explore its potential as a

lead compound in the development of new therapeutic agents. Researchers are encouraged to use the information on related compounds as a starting point for their investigations, with the understanding that direct experimental validation is crucial.

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